molecular formula C31H37N3O4 B11542062 4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B11542062
M. Wt: 515.6 g/mol
InChI Key: YTTUUFYAEHRYSD-UHFFFAOYSA-N
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Description

4-DECANAMIDO-N-{4-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a decanamido group and a methoxyphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-DECANAMIDO-N-{4-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-DECANAMIDO-N-{4-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-DECANAMIDO-N-{4-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving amide and carbamoyl groups.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-DECANAMIDO-N-{4-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-DECANAMIDO-N-{4-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C31H37N3O4

Molecular Weight

515.6 g/mol

IUPAC Name

4-(decanoylamino)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C31H37N3O4/c1-3-4-5-6-7-8-9-10-29(35)32-25-15-11-23(12-16-25)30(36)33-26-17-13-24(14-18-26)31(37)34-27-19-21-28(38-2)22-20-27/h11-22H,3-10H2,1-2H3,(H,32,35)(H,33,36)(H,34,37)

InChI Key

YTTUUFYAEHRYSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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